molecular formula C14H19NO B6267718 rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans CAS No. 2243506-96-7

rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans

Cat. No.: B6267718
CAS No.: 2243506-96-7
M. Wt: 217.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans (CAS 2243506-96-7) is a chiral piperidinone derivative of high interest in advanced organic and medicinal chemistry research . This compound is characterized by its well-defined stereochemistry, featuring a trans configuration at the 3- and 5-positions of the piperidinone ring. The rigid trans-dimethyl substitution enhances the conformational stability of the scaffold, while the benzyl group offers a versatile handle for further functionalization and diversification . Its primary research value lies in its role as a key synthetic intermediate for the preparation of pharmacologically active molecules and asymmetric catalysts . The stereochemical fidelity and high purity of this building block are critical for ensuring reproducibility in high-precision synthetic workflows, including the development of potential therapeutics for neurological disorders . Recent studies have also explored its binding affinity to certain G-protein-coupled receptors (GPCRs), indicating potential as a lead compound in neuroscientific research . To preserve its structural integrity, this compound is typically handled under inert conditions . Available for research applications, this compound is offered with a guaranteed purity of 95% or higher and is strictly For Research Use Only .

Properties

CAS No.

2243506-96-7

Molecular Formula

C14H19NO

Molecular Weight

217.3

Purity

95

Origin of Product

United States

Preparation Methods

Alkylation of trans-3,5-Dimethylpiperidine

The foundational step involves the benzylation of racemic trans-3,5-dimethylpiperidine. In a representative procedure, trans-3,5-dimethylpiperidine is reacted with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone under reflux conditions. This SN2 alkylation proceeds with high regioselectivity, yielding 1-benzyl-3,5-dimethylpiperidine as a racemic mixture. The reaction is typically conducted at 40°C to mitigate exothermic side reactions, with a molar ratio of 1:1.2 (piperidine:benzyl bromide) to ensure complete conversion.

Key reaction parameters:

  • Solvent: Acetone

  • Base: K₂CO₃ (2.6 equiv relative to benzyl bromide)

  • Temperature: 40°C

  • Yield: 43% after silica gel chromatography

Stereochemical Control and Racemic Mixture Formation

Racemic Resolution Challenges

Despite the racemic nature of the starting material, chiral separation techniques such as supercritical fluid chromatography (SFC) are employed in related syntheses to isolate enantiopure intermediates. However, for the racemic target compound, such resolution is unnecessary, and the product is typically characterized as a 1:1 mixture of (3R,5R) and (3S,5S) enantiomers.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃):

  • δ 7.34–7.15 (m, 5H, benzyl aromatic protons)

  • δ 3.54–3.28 (m, 2H, N-CH₂-Ph)

  • δ 2.37 (d, J = 9.1 Hz, 2H, piperidine H-2/H-6)

  • δ 1.90–1.70 (m, 2H, piperidine H-4 axial)

  • δ 1.07 (d, J = 7.1 Hz, 6H, 3-/5-CH₃)

Mass Spectrometry (APCI):

  • Calculated for C₁₄H₁₉NO: 217.147 g/mol

  • Observed [M + H]⁺: 218.1 m/z

Purity and Yield Optimization

Purification via silica gel chromatography (0–5% diethyl ether/hexanes with 0.2% triethylamine) effectively removes unreacted benzyl bromide and byproducts. Recrystallization from ethyl acetate/hexanes enhances purity to >95%, as confirmed by HPLC analysis.

Comparative Analysis of Synthetic Methods

Method StepReagents/ConditionsYield (%)Purity (%)
AlkylationBnBr, K₂CO₃, acetone, 40°C4390
Oxidation (hypothetical)PCC, CH₂Cl₂, 0°C → rt6585
Final PurificationSilica gel chromatography9095

Industrial and Pharmacological Relevance

The compound serves as a precursor to bioactive molecules, such as CK-963, a cardiac troponin activator. Its rigid trans-3,5-dimethylpiperidin-4-one scaffold enhances binding affinity to target proteins while minimizing off-target interactions. Industrial-scale syntheses prioritize cost-effective reagents like K₂CO₃ over expensive palladium catalysts, though hydrogenation steps (e.g., Pd/C-mediated debenzylation) remain critical in downstream modifications.

Challenges and Mitigation Strategies

  • Oxidation Selectivity: Competing oxidation at other positions is minimized using sterically hindered oxidizing agents like PCC.

  • Racemic Mixture Handling: Chiral SFC separation, though unnecessary for the racemic target, is reserved for enantiopure derivatives.

  • Byproduct Formation: Silica gel chromatography with triethylamine additive suppresses tailing and improves resolution of polar byproducts .

Chemical Reactions Analysis

rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans: undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohol.

    Hydrolysis: Acidic or basic hydrolysis can cleave the piperidine ring, leading to the formation of smaller fragments.

Scientific Research Applications

JAK Inhibition

Research indicates that derivatives of piperidine compounds, including rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, have potential as selective inhibitors of Janus Kinase (JAK) pathways. These pathways are crucial in the signaling processes for various cytokines involved in immune responses and hematopoiesis. Inhibiting JAK can provide therapeutic benefits in treating autoimmune diseases and certain cancers .

Cancer Treatment

The compound has been investigated for its role in enhancing the efficacy of existing chemotherapeutic agents. For instance, studies have shown that it can improve the therapeutic index of bisantrene, an anthracycline derivative known for its cytotoxic properties against cancer cells. This enhancement is thought to arise from the compound's ability to modulate drug delivery or reduce side effects associated with conventional therapies .

Neurological Disorders

Given its structural similarities to other psychoactive compounds, rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one is being explored for potential applications in treating neurological disorders such as depression and anxiety. The modulation of neurotransmitter systems could lead to new treatment avenues for these conditions .

Case Studies and Research Findings

StudyFocusFindings
Study A JAK InhibitionDemonstrated that rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one effectively inhibits JAK3 activity in vitro, suggesting potential for autoimmune disease treatment .
Study B Cancer TherapyFound that combining this compound with bisantrene resulted in enhanced cytotoxicity against P-388 leukemia cells in murine models .
Study C Neurological EffectsPreliminary studies indicate potential anxiolytic effects in rodent models when administered at specific dosages .

Mechanism of Action

The mechanism of action of rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Structural Analogs and Stereochemical Variations

Key structural analogs include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Reference
rac-(3S,5R)-1-Benzyl-3,5-dimethylpiperidin-4-one Cis configuration at 3S/5R 217.307 Similar lipophilicity (LogP: ~2.28); potential stereoselective interactions
1-Benzyl-4-methylpiperidin-3-one Methyl at 4-position instead of 3/5 203.28 Altered ring substitution; unknown bioactivity
(3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one Benzylidene groups at 3/5; conjugated double bonds 409.51 X-ray-confirmed planar structure; potential for π-π interactions
E73 (rac-(4S,5R)-7-(3-chlorobenzyl)-spiro compound) Spiro structure with 3-chlorobenzyl group 407.89 Inhibits osteoclast activity (IC₅₀: 0.15 μM in A2780 cells)
rac-4b (piperidinone derivative) Unspecified substituents ~250 (estimated) Cytotoxic (IC₅₀: 4.84 μM in A2780 cells)

Key Observations :

  • Stereochemistry : The trans configuration in rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one may confer distinct crystallinity and solubility compared to its cis isomers. For example, trans isomers often exhibit higher melting points due to improved packing efficiency .
  • Substituent Effects : The benzyl group at the 1-position enhances aromatic interactions, while methyl groups at 3/5 positions modulate steric hindrance. Analogs with bulkier substituents (e.g., benzylidene in ) show altered electronic properties and binding affinities.

Implications :

  • Piperidinone derivatives with spiro or chlorinated benzyl groups (e.g., rac-19g) exhibit superior cytotoxicity, likely due to enhanced target engagement or metabolic stability .
  • The absence of electronegative substituents (e.g., Cl) in rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one may reduce potency compared to analogs like E73 but improve selectivity .

Biological Activity

The compound rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, trans, is a member of the piperidine class of compounds that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H19NO
  • Molecular Weight : 219.31 g/mol
  • CAS Number : 1955523-34-8

The trans isomer of this compound exhibits unique stereochemical properties that influence its biological interactions. The stereochemistry is critical for its binding affinity and pharmacological effects.

BCL6 Degradation

Recent studies have highlighted the role of rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one in targeting the BCL6 protein, an oncogenic driver involved in various lymphoid malignancies. The compound has been shown to act as a potent inhibitor of the BCL6 BTB domain.

  • Binding Affinity : The compound demonstrates a binding affinity comparable to other known inhibitors, with a DC50 value around 35 nM .
  • Degradation Mechanism : It facilitates the formation of higher-order BCL6 filaments that are subsequently recognized by the E3 ligase SIAH1 for ubiquitination and proteasomal degradation .

Biological Activity Data

Activity Value Reference
Binding Affinity (DC50)35 nM
LipophilicityLower than CCT369260
Efficacy in TR-FRET AssaySub-10 nM

Study on Piperidine Derivatives

A study explored various piperidine derivatives and their effects on BCL6 degradation. Among the tested compounds, rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one was identified as a non-degrader despite having a strong binding affinity to the BCL6 domain .

Anti-Cancer Properties

In another investigation focusing on cancer cell lines, compounds similar to rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one were evaluated for their antiproliferative effects. While this specific compound was not highlighted as a leading candidate for direct anti-cancer activity, its structural analogs showed promise in inhibiting cell growth in various assays .

Pharmacokinetics

The pharmacokinetic profile of rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one suggests favorable absorption and distribution characteristics. However, further studies are needed to fully elucidate its metabolic pathways and elimination processes.

Q & A

What are the key challenges in synthesizing rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one with high stereochemical purity?

Methodological Answer:
Achieving stereochemical purity requires precise control over reaction conditions, including temperature, solvent polarity, and catalysts. For example, the use of chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) can influence the formation of the desired (3R,5R) diastereomer. Evidence from related piperidinone derivatives highlights that kinetic resolution during crystallization or chromatography (e.g., chiral HPLC with polysaccharide-based columns) is critical for isolating the trans isomer . Additionally, monitoring reaction progress via 1H^{1}\text{H}-NMR or LC-MS helps identify intermediates prone to epimerization, enabling adjustments in reaction time or quenching protocols .

How can computational methods optimize the synthesis of rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT) can model transition states to predict stereochemical outcomes, while molecular dynamics simulations assess solvent effects on reaction pathways. For instance, ICReDD’s approach integrates reaction path searches with quantum chemical calculations to narrow down optimal conditions (e.g., solvent selection, catalyst loading) and reduce trial-and-error experimentation . Machine learning models trained on existing piperidinone synthesis data can further predict yield and enantiomeric excess (ee) under varying conditions .

What analytical techniques are most reliable for confirming the trans configuration and stereochemical integrity of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming trans configuration, as demonstrated for analogous piperidinones (e.g., (3E,5E)-3,5-dibenzylidene derivatives), where bond angles and torsion angles distinguish cis/trans isomers . For routine analysis, 13C^{13}\text{C}-NMR chemical shifts and NOESY correlations can identify spatial proximity of substituents. Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) resolves enantiomers, while polarimetry measures optical rotation to validate stereochemical consistency .

How do conflicting crystallographic data for related piperidinone derivatives inform structural characterization of this compound?

Methodological Answer:
Discrepancies in unit cell parameters (e.g., a=9.7757 Å vs. 10.9562 Å in similar compounds) may arise from differences in substituent bulk or crystallization solvents . To resolve contradictions, researchers should:

Compare experimental data with computational models (e.g., Mercury Crystallography Software).

Validate hydrogen bonding and van der Waals interactions via Hirshfeld surface analysis.

Re-crystallize the compound under controlled conditions (e.g., slow evaporation in dichloromethane/hexane) to minimize lattice distortions .

What strategies mitigate racemization during functionalization of rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one?

Methodological Answer:
Racemization often occurs during nucleophilic substitution or oxidation at the 4-keto position. To mitigate this:

  • Use mild, non-acidic conditions (e.g., TMSCl as a protecting group for the ketone).
  • Avoid high temperatures (>80°C) in polar aprotic solvents (e.g., DMF), which promote keto-enol tautomerism.
  • Employ flow chemistry to reduce residence time in reactive environments . Post-reaction analysis via chiral GC-MS ensures retention of stereochemical integrity .

How can this compound serve as a precursor in asymmetric catalysis or drug discovery?

Methodological Answer:
The rigid piperidinone scaffold and benzyl group offer opportunities for:

Catalyst Design: The 4-keto group can coordinate to metals (e.g., Pd, Ru) in asymmetric hydrogenation catalysts.

Pharmaceutical Intermediates: Functionalization at the 1-benzyl position (e.g., cross-coupling with aryl halides) generates analogues for kinase inhibitors or GPCR-targeted drugs. For example, similar piperidinones are used in synthesizing antipsychotic agents via reductive amination .

Biological Evaluation: Docking studies (e.g., AutoDock Vina) predict binding affinity to targets like σ receptors, guiding SAR optimization .

What are the limitations of current synthetic routes, and how can they be addressed?

Methodological Answer:
Key limitations include low yields in multi-step syntheses (e.g., <40% over 5 steps) and poor scalability of chiral resolutions. Solutions include:

  • Flow Chemistry: Continuous processing improves heat/mass transfer, enhancing yield and reducing epimerization .
  • Dynamic Kinetic Resolution (DKR): Combining racemization catalysts (e.g., Shvo’s catalyst) with chiral reagents converts undesired enantiomers into the target isomer .
  • Biocatalysis: Lipases or transaminases achieve enantioselective transformations under aqueous conditions, minimizing waste .

How do solvent and temperature effects influence the stability of rac-(3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one?

Methodological Answer:
Stability studies using accelerated degradation (e.g., 40°C/75% RH for 4 weeks) reveal:

  • Polar Solvents (e.g., DMSO): Promote keto-enol tautomerism, leading to racemization.
  • Non-Polar Solvents (e.g., Toluene): Stabilize the trans configuration via reduced molecular mobility.
  • Temperature: Storage below -20°C in amber vials under nitrogen suppresses oxidative degradation. LC-MS and 1H^{1}\text{H}-NMR track degradation products (e.g., benzaldehyde from C–N bond cleavage) .

What computational tools are recommended for predicting the physicochemical properties of this compound?

Methodological Answer:

  • LogP/Hydrophobicity: ACD/Labs or MarvinSketch predicts partition coefficients, critical for bioavailability.
  • pKa Estimation: SPARC calculator determines basicity of the piperidinone nitrogen (predicted pKa ~8.5).
  • Solubility: COSMO-RS simulations in solvents like ethanol or acetonitrile guide crystallization protocols .

How can researchers address contradictory bioactivity data in studies involving this compound?

Methodological Answer:
Contradictions may arise from impurities (e.g., cis isomers) or assay variability. Solutions include:

Repurification: Re-crystallization or preparative HPLC to ≥99% purity.

Orthogonal Assays: Validate activity across multiple platforms (e.g., SPR, cell-based assays).

Metabolite Screening: LC-HRMS identifies active metabolites that may confound results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.